4-Hydroxy-5-phenoxy pyrimidine
Description
Overview of Heterocyclic Chemistry and its Importance in Chemical Sciences
Heterocyclic chemistry is a major branch of chemical science focused on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. britannica.com These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. britannica.comopenaccessjournals.com The presence of heteroatoms imparts distinct physical and chemical properties to these molecules compared to their all-carbon counterparts. britannica.com
Heterocyclic compounds are ubiquitous in nature and are fundamental to the processes of life. scispace.com They form the core structures of many essential biomolecules, including nucleic acids (which contain pyrimidine (B1678525) and purine (B94841) bases), vitamins (like thiamine (B1217682) and riboflavin), hormones, and antibiotics. scispace.comgsconlinepress.com This natural prevalence underscores their importance and has made them a focal point for researchers in various scientific disciplines. zenodo.org In medicinal chemistry, heterocyclic compounds are of paramount importance, with a significant majority of pharmaceuticals containing at least one heterocyclic ring. zenodo.orgresearchgate.net Their diverse structures and ability to engage in various non-covalent interactions make them ideal scaffolds for designing new therapeutic agents. zenodo.org
The Pyrimidine Core as a Privileged Scaffold in Advanced Chemical Biology and Medicinal Chemistry Research
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is considered a "privileged scaffold" in medicinal chemistry and chemical biology. scispace.comnih.govbenthamscience.com This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The pyrimidine core is a fundamental component of the nucleic acids DNA and RNA (in the form of cytosine, thymine, and uracil), highlighting its central role in biological systems. scispace.comgsconlinepress.com
The versatility of the pyrimidine structure allows for the synthesis of a vast array of derivatives with diverse pharmacological activities. gsconlinepress.comnih.gov These derivatives have been shown to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. gsconlinepress.comnih.govnih.gov The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems contributes to its frequent use in drug design. nih.gov Researchers continually explore novel synthetic routes and modifications to the pyrimidine scaffold to develop new therapeutic agents with improved efficacy and selectivity. nih.govnih.gov
Specific Academic and Research Interest in 4-Hydroxy-5-phenoxy pyrimidine within the Broader Pyrimidine Chemical Space
Within the vast landscape of pyrimidine derivatives, this compound has garnered specific academic and research attention. The interest in this particular compound stems from the unique combination of a hydroxyl group at the 4-position and a phenoxy group at the 5-position of the pyrimidine ring. The hydroxyl group can participate in tautomerism, existing in both keto and enol forms, which can influence its chemical reactivity and biological interactions. The phenoxy group, being a bulky and lipophilic substituent, can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.
Research into related structures provides a basis for this interest. For instance, studies on various 5-substituted pyrimidines have highlighted their potential as anti-inflammatory agents. rsc.org Furthermore, the synthesis of 4-amino-5-phenoxy pyrimidine derivatives has been explored for their potential as anti-ulcer agents, demonstrating the therapeutic relevance of the 5-phenoxy pyrimidine core. google.com The investigation of this compound itself is a logical progression, aiming to understand how the interplay between the hydroxyl and phenoxy substituents influences its chemical behavior and biological activity.
Rationale for In-depth Academic Inquiry into this compound and its Analogues
The rationale for a thorough academic investigation of this compound and its analogues is multifaceted. Firstly, understanding the fundamental synthesis and reactivity of this compound is crucial for its potential application. Different synthetic strategies can be employed, and exploring these can lead to more efficient and scalable production methods. organic-chemistry.org For example, the synthesis of related 4-hydroxy-5-(substituted phenoxy) pyrimidines often involves multi-step processes, starting from materials like phenoxy ethyl acetate. google.com
Secondly, the exploration of its analogues, where either the phenoxy group or other positions on the pyrimidine ring are modified, can lead to the discovery of new compounds with tailored properties. Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying the structure of this compound, researchers can identify key pharmacophores and optimize the compound for specific biological targets.
Finally, the potential for this scaffold to interact with various biological targets makes it an attractive candidate for drug discovery programs. The diverse biological activities reported for other pyrimidine derivatives provide a strong impetus for investigating the therapeutic potential of this specific class of compounds. nih.govorientjchem.org
Scope and Objectives of Comprehensive Academic Research on this compound
A comprehensive academic research program on this compound would encompass several key objectives. The primary goal would be to fully characterize the chemical and physical properties of the compound. This includes elucidating its crystal structure, understanding its tautomeric equilibria, and investigating its reactivity in various chemical transformations.
A second major objective would be to develop and optimize synthetic routes to this compound and a library of its analogues. This would involve exploring different starting materials and reaction conditions to achieve high yields and purity. rsc.orgorganic-chemistry.org
The third and perhaps most critical objective would be to conduct a thorough biological evaluation of these compounds. This would involve screening them against a panel of biological targets to identify any potential therapeutic activities. For any "hit" compounds, further studies would be necessary to elucidate their mechanism of action and to conduct preliminary structure-activity relationship analyses. acs.org This systematic approach will pave the way for understanding the full potential of this compound and its derivatives in the broader context of chemical biology and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-phenoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O2/c13-10-9(6-11-7-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
InChI Key |
PRXCVXCFQYBCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 5 Phenoxy Pyrimidine
Advanced Strategies for the De Novo Synthesis of Pyrimidine (B1678525) Systems
The de novo synthesis of the pyrimidine ring involves the construction of the heterocyclic system from acyclic precursors. Modern organic synthesis emphasizes efficiency, atom economy, and sustainability, leading to the development of advanced strategies such as multi-component reactions, one-pot protocols, and novel cyclization methods.
Multi-component Reaction Approaches for Pyrimidine Ring Formation
Multi-component reactions (MCRs) are highly valued in synthetic chemistry as they allow for the construction of complex molecules from three or more starting materials in a single operation, which enhances efficiency by reducing the number of purification steps and saving time and resources. libretexts.org A notable MCR for pyrimidine synthesis involves an iridium-catalyzed reaction of amidines with up to three different alcohol molecules. acs.orgsemanticscholar.org This process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted, unsymmetrical pyrimidines with yields up to 93%. acs.orgsemanticscholar.org Another versatile approach is the zinc chloride (ZnCl₂)-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, which provides a direct route to 4,5-disubstituted pyrimidines. wikipedia.org
| Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Amidines, Alcohols (up to 3) | PN₅P-Ir-pincer complexes | Regioselective formation of highly substituted pyrimidines; sustainable approach using alcohols. | acs.orgsemanticscholar.org |
| Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. | wikipedia.org |
| Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic Fe₃O₄ nanoparticles | Solvent-free conditions, three-component reaction. | researchgate.net |
| Amidines, Ketones, N,N-dimethylaminoethanol | None (oxidative annulation) | Eco-friendly approach using N,N-dimethylaminoethanol as a one-carbon source. | wikipedia.org |
| Catalyst | Reaction Type | Starting Materials | Key Advantages | Reference |
|---|---|---|---|---|
| Bismuth(III) triflate (Bi(OTf)₃) | Three-component condensation | 6-Amino-1,3-dimethyluracil, Arylaldehydes, Malononitrile | Green, reusable catalyst, high yields. | chemeurope.com |
| Palladium complexes | Coupling-isomerization-cyclocondensation | Propargylic alcohols, Amidines | Convergent synthesis of functionalized pyrimidines. | organic-chemistry.org |
| Copper powder | Cyclization | β-Bromo α,β-unsaturated ketones, Amidine hydrochlorides | Effective for specific substrate classes. | mdpi.com |
| 4-Dimethylaminopyridine (DMAP) | Three-component condensation | Aromatic aldehydes, Cyanoacetamide, 6-Aminouracil | Organocatalyst, ultrasonic irradiation, excellent yields. | mdpi.com |
Cyclization and Annulation Reactions for Fused Pyrimidine Structures
Fused pyrimidine systems, where the pyrimidine ring is part of a larger polycyclic structure, are of significant interest in medicinal chemistry. Annulation reactions, which involve the formation of a new ring onto an existing one, are key strategies for their synthesis. A convenient one-pot method has been developed for the annulation of pyrimidine rings onto thiophene (B33073) or furan (B31954) cores. nih.gov This cascade reaction starts from 1H-tetrazoles and proceeds without a solvent to yield thieno[2,3-d]pyrimidines and related structures in high yields. nih.gov Another powerful strategy is the aza-Robinson annulation, which has been adapted to create fused bicyclic amides that can serve as precursors to complex alkaloids. nih.gov This two-step process involves a conjugate addition followed by an intramolecular aldol (B89426) condensation. nih.gov The synthesis of pyrido[2,3-d]pyrimidines, another important class of fused pyrimidines, can be achieved through one-pot, three-component reactions involving Knoevenagel condensation and subsequent cyclization pathways. chemeurope.com
| Reaction Type | Starting Materials | Product Class | Key Features | Reference |
|---|---|---|---|---|
| One-pot cascade annulation | Substituted alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates, Aliphatic amines | Thieno[2,3-d]pyrimidin-4(3H)-ones | Solvent-free, high-yield synthesis of fused systems. | nih.gov |
| Aza-Robinson annulation | Cyclic imides, Vinyl ketones | Fused bicyclic amides | Two-step sequence involving conjugate addition and intramolecular aldol condensation. | nih.gov |
| Three-component condensation/cyclization | 6-Aminouracil, Aldehydes, Active methylene (B1212753) compounds | Pyrido[2,3-d]pyrimidines | Efficient construction of the pyridine (B92270) ring fused to a pyrimidine core. | chemeurope.com |
| Dearomative [3+2] cycloaddition | 2-Alkynyl pyridines, Diarylcyclopropenones | Indolizinones | Metal-free approach to construct fused nitrogen-containing heterocycles. | mdpi.com |
Targeted Synthesis of 4-Hydroxy-5-phenoxy pyrimidine and its Functionalized Analogues
The targeted synthesis of this compound requires specific strategies for the controlled introduction of both the hydroxyl and the phenoxy substituents onto the pyrimidine core. This can be achieved either by building the ring from precursors already containing these functionalities or by modifying a pre-formed pyrimidine ring.
Precursor Design and Chemical Reaction Pathways for the Phenoxy Moiety Integration
The integration of the phenoxy group at the C5 position and the hydroxyl group at the C4 position can be approached through several synthetic routes.
Route A: De Novo Synthesis from a Phenoxy-Substituted Precursor This approach involves the classical pyrimidine ring synthesis from a 1,3-dicarbonyl compound and an amidine. The key precursor would be a malonic ester derivative bearing a phenoxy group at the C2 position, such as diethyl 2-phenoxymethylmalonate. Condensation of this precursor with formamidine (B1211174) would lead to the formation of the pyrimidine ring, directly installing the phenoxy group at C5 and the hydroxyl groups at C4 and C6. Subsequent selective dehydroxylation or halogenation/reduction at C6 would be required to obtain the target molecule.
Route B: Nucleophilic Aromatic Substitution (SNAr) A more direct approach involves the functionalization of a pre-existing pyrimidine ring. The synthesis would start with a 4-hydroxy-5-halopyrimidine, such as 5-bromo-4-hydroxypyrimidine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). libretexts.org The phenoxy group can be introduced by reacting the 5-halopyrimidine with phenol (B47542) in the presence of a base (e.g., potassium carbonate or sodium hydride). This type of reaction is well-documented for other electron-deficient heterocycles like 1,2,3-triazines, where phenols readily displace a bromine atom at the C5 position. acs.orgnih.gov
Route C: Ullmann Condensation The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for forming C-O bonds between aryl halides and phenols. wikipedia.orgorganic-chemistry.org This method is a powerful alternative to SNAr, especially when the aromatic ring is not sufficiently activated. The synthesis of this compound via this route would also start with a 4-hydroxy-5-halopyrimidine. The reaction with phenol would be carried out in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper nanoparticles) and a ligand (such as picolinic acid or N,N-dimethyl glycine) in a suitable high-boiling polar solvent. mdpi.com This method has been successfully applied to the synthesis of various phenoxypyrimidines from chloropyrimidines. chemeurope.com
Regioselective and Stereoselective Synthetic Considerations
Regioselectivity: The control of substituent placement is critical in the synthesis of polysubstituted heterocycles.
In the de novo synthesis (Route A) , the regiochemistry is explicitly defined by the choice of precursors. The reaction between a 2-substituted malonic ester and an unsubstituted amidine like formamidine will unambiguously place the substituent at the C5 position of the resulting pyrimidin-4,6-diol.
In the functionalization approaches (Routes B and C) , the regioselectivity is predetermined by the synthesis of the starting material, 4-hydroxy-5-halopyrimidine. The substitution of the halogen at C5 with the phenoxy group is highly selective, as the other positions on the ring (C2 and C6) are generally less reactive towards nucleophilic attack in this specific substrate. Studies on nucleophilic attack on substituted pyrimidines have shown that C4 is often the most favored site for substitution, but since this position is already hydroxylated (or in its keto form), the reaction is directed to the next available activated position, C5, which bears the leaving group.
Stereoselectivity: For the target molecule, this compound, the core structure is planar and achiral. Therefore, stereoselective considerations are not relevant to the synthesis of the parent compound. Stereoselectivity would only become a factor if chiral centers were present in substituents on the phenoxy ring or at other positions of the pyrimidine ring, which is outside the scope of the synthesis of the primary structure.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 6-Amino-1,3-dimethyluracil |
| Ammonium acetate |
| Benzamidine hydrochloride |
| Bismuth(III) triflate |
| Cyanoacetamide |
| Diethyl 2-phenoxymethylmalonate |
| Formamidine |
| Malononitrile |
| N,N-dimethylaminoethanol |
| Phenol |
| Picolinic acid |
| Potassium carbonate |
| Sodium hydride |
| Triethyl orthoformate |
| Zinc chloride |
Optimization of Reaction Conditions for Scalability in Research
The transition of a synthetic route from a small-scale discovery phase to a larger, research-scale production necessitates a thorough optimization of reaction conditions. For the synthesis of this compound, several parameters are critical for ensuring efficiency, reproducibility, and safety. Key areas of focus include the choice of solvent, catalyst, temperature, and reaction time, as well as the stoichiometry of the reactants.
A hypothetical optimization study for the synthesis of this compound from a suitable precursor, such as a substituted malonate and formamidine, could involve a systematic variation of these parameters. For instance, a Design of Experiments (DoE) approach can be employed to efficiently explore the reaction space and identify optimal conditions.
Key Optimization Parameters:
Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, reaction rate, and product purity. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, isopropanol), would be evaluated. For scalability, factors such as boiling point, cost, and ease of removal are important considerations.
Base: The selection of a suitable base is crucial for the cyclization step. Common bases include sodium ethoxide, potassium carbonate, and DBU. The strength and steric hindrance of the base can influence the reaction yield and side-product formation.
Temperature: The reaction temperature affects the rate of reaction and the stability of the product. An optimal temperature profile would be determined to ensure a reasonable reaction time while minimizing degradation of the starting materials or the final product.
Reactant Stoichiometry: The molar ratio of the reactants can impact the conversion and yield. A systematic variation of the stoichiometry would be performed to find the most efficient ratio, minimizing the use of expensive reagents.
The findings of such an optimization study can be summarized in a data table to provide a clear overview of the impact of different conditions on the reaction outcome.
Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | NaOEt (2.2) | 80 | 12 | 65 |
| 2 | DMF | K₂CO₃ (3.0) | 100 | 8 | 72 |
| 3 | Isopropanol | NaOEt (2.2) | 90 | 10 | 78 |
This table is for illustrative purposes and represents a potential outcome of an optimization study.
Chemical Derivatization and Scaffold Modification Strategies of this compound
The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The primary sites for derivatization include the hydroxyl group at the 4-position, the pyrimidine ring, and the phenoxy moiety.
Substituent Effects on Reaction Selectivity and Yield
The electronic and steric nature of substituents on both the pyrimidine and phenoxy rings can significantly influence the selectivity and yield of derivatization reactions.
Electronic Effects: Electron-donating groups (EDGs) on the phenoxy ring can increase the electron density of the pyrimidine ring through resonance, potentially affecting the regioselectivity of electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) will have the opposite effect. The pyrimidine ring itself is electron-deficient, which generally directs nucleophilic aromatic substitution. nih.govlumenlearning.com
Steric Effects: Bulky substituents on the phenoxy ring, particularly at the ortho positions, can hinder the approach of reagents to the pyrimidine core, thereby affecting reaction rates and potentially altering the regioselectivity of substitutions.
For instance, in an O-alkylation reaction at the 4-hydroxyl group, the presence of a bulky substituent on the phenoxy ring could necessitate harsher reaction conditions or lead to lower yields due to steric hindrance around the reaction center.
Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies
To explore the SAR of this compound derivatives, a variety of functional groups can be introduced at different positions of the scaffold.
Modification of the 4-Hydroxyl Group: The hydroxyl group can be converted to ethers, esters, or other functional groups to probe the importance of this hydrogen bond donor. For example, alkylation with various alkyl halides in the presence of a base can yield a series of O-alkylated derivatives.
Substitution on the Pyrimidine Ring: The C2, and C6 positions of the pyrimidine ring are potential sites for the introduction of new substituents. For example, halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups.
Substitution on the Phenoxy Ring: The phenoxy ring can be substituted with a variety of functional groups to explore the impact of electronics and sterics on biological activity. Common modifications include the introduction of halogens, alkyl, alkoxy, and nitro groups. These can be introduced either by starting with a substituted phenol or by electrophilic aromatic substitution on the this compound molecule itself, depending on the directing effects of the existing substituents. libretexts.org
The systematic introduction of these diverse functional groups allows for a comprehensive exploration of the chemical space around the this compound scaffold, providing valuable insights into the structural requirements for a desired biological activity. nih.gov
Table 2: Representative Examples of Derivatization Reactions on the this compound Scaffold
| Reaction Type | Position of Modification | Reagents and Conditions | Illustrative Product |
|---|---|---|---|
| O-Alkylation | 4-OH | R-X, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Alkoxy-5-phenoxypyrimidine |
| Halogenation | C6-H | NBS or NCS, Solvent (e.g., ACN) | 6-Halo-4-hydroxy-5-phenoxypyrimidine |
| Suzuki Coupling | C6-Br | Arylboronic acid, Pd catalyst, Base | 6-Aryl-4-hydroxy-5-phenoxypyrimidine |
This table provides illustrative examples of potential derivatization reactions.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For 4-Hydroxy-5-phenoxy pyrimidine (B1678525), with a chemical formula of C₁₀H₈N₂O₂, the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally determined mass to confirm the molecular formula.
Table 1: Predicted HRMS Data for 4-Hydroxy-5-phenoxy pyrimidine
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ |
| Theoretical Exact Mass | 188.0586 g/mol |
| Ionization Mode | Electrospray (ESI) |
| Adduct | [M+H]⁺ |
| Predicted m/z | 189.0659 |
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentation of the pyrimidine ring. uni-saarland.delibretexts.org The primary fragments would be the phenoxy radical and the 4-hydroxypyrimidine (B43898) cation, or vice-versa, depending on charge distribution. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyrimidine ring, the phenoxy group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. researchgate.netchemicalbook.com
¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. Signals are expected for the carbons in the pyrimidine ring and the phenoxy group. The chemical shifts help to confirm the carbon skeleton of the molecule. nih.govresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrimidine H-2 | 8.5 - 8.7 | 155 - 158 |
| Pyrimidine H-6 | 8.2 - 8.4 | 157 - 160 |
| Phenoxy H-2', H-6' | 7.0 - 7.2 | 118 - 120 |
| Phenoxy H-3', H-5' | 7.3 - 7.5 | 129 - 131 |
| Phenoxy H-4' | 7.1 - 7.3 | 123 - 125 |
| Hydroxyl OH | 10.0 - 12.0 (broad) | - |
| Pyrimidine C-4 | - | 165 - 168 |
| Pyrimidine C-5 | - | 135 - 138 |
| Phenoxy C-1' | - | 156 - 159 |
Note: These are estimated values based on known data for pyrimidine and phenoxy-containing structures. Actual experimental values may vary. researchgate.netchemicalbook.comnih.govresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Characteristic Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its specific functional groups. researchgate.net
Key expected vibrational modes include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine ring, and the C-O-C asymmetric stretch of the ether linkage. researchgate.netresearchgate.net
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretching | Hydroxyl group | 3200 - 3500 (broad) |
| C-H Stretching | Aromatic (pyrimidine, phenyl) | 3000 - 3100 |
| C=N Stretching | Pyrimidine ring | 1550 - 1650 |
| C=C Stretching | Aromatic (pyrimidine, phenyl) | 1450 - 1600 |
| C-O-C Asymmetric Stretching | Aryl ether | 1200 - 1260 |
| O-H Bending | Hydroxyl group | 1330 - 1440 |
| C-H Out-of-plane Bending | Aromatic | 700 - 900 |
Note: These are typical ranges for the specified functional groups. researchgate.netresearchgate.net
Advanced Chromatographic Methods for Purity Assessment and Isolation in Complex Research Samples
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its isolation and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would typically be employed. researchgate.netnih.gov This involves a nonpolar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or acetic acid to improve peak shape. researchgate.netsielc.com Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller stationary phase particles (<2 µm) than HPLC, allowing for higher resolution, faster analysis times, and increased sensitivity. nih.govcreative-proteomics.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly selective and sensitive technique for both quantification and identification of compounds in complex mixtures. nih.govnih.govnih.gov This method is particularly useful for analyzing trace amounts of the compound or its metabolites in biological samples. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.netnih.gov For a compound with a hydroxyl group like this compound, derivatization may be necessary to increase its volatility and thermal stability. researchgate.netnih.gov This typically involves converting the hydroxyl group to a less polar ether or ester, for example, through silylation. nih.gov The sample is then vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column before being detected by the mass spectrometer.
Table 4: Typical Chromatographic Methods for Analysis of Pyrimidine Derivatives
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 or C8 silica (B1680970) gel | Water/Acetonitrile or Methanol gradient | UV-Vis (Diode Array Detector) | Purity Assessment, Isolation |
| UPLC-MS/MS | C18 or HILIC | Water/Acetonitrile with formic acid | Tandem Mass Spectrometry (MS/MS) | High-throughput purity, metabolite analysis |
| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry (EI) | Analysis of volatile derivatives, impurity profiling |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Hydroxy 5 Phenoxy Pyrimidine Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 4-hydroxy-5-phenoxy pyrimidine (B1678525) derivatives is profoundly influenced by the nature and position of substituents on both the phenoxy and pyrimidine rings. Research has demonstrated that strategic modifications can modulate activity against a range of targets, including protein kinases and fungal enzymes. Quantitative structure-activity relationship (QSAR) studies have underscored the importance of steric, hydrogen bonding, and electronic properties in determining the inhibitory potential of these molecules. nih.gov
Substitutions on the phenoxy ring are a critical determinant of the biological activity and selectivity of 4-hydroxy-5-phenoxy pyrimidine derivatives. The electronic properties (electron-donating vs. electron-withdrawing) and the position (ortho, meta, para) of these substituents dictate the interaction with the target protein.
For instance, in the pursuit of fungicidal agents, derivatives with a 2-nitro-4-trifluoromethyl substitution on the phenyl ring demonstrated the highest activity. researchgate.net This suggests that strong electron-withdrawing groups at the ortho and para positions are favorable for this specific biological effect. Conversely, for certain kinase inhibitors, the introduction of methoxyl groups on the phenyl ring led to specific inhibition of the EGFR protein kinase, indicating a preference for electron-donating groups in some contexts. nih.gov
The target class heavily influences the optimal substitution pattern. In a series of 4-phenoxy-pyridine/pyrimidine derivatives designed as dual VEGFR-2/c-Met inhibitors, specific substitution patterns were key to achieving potent inhibition. rsc.org Similarly, studies on related scaffolds like 4-anilinoquinolines have shown that small, lipophilic, electron-withdrawing groups at the meta-position of the aniline (B41778) ring enhance potency against EGFR. This highlights a recurring theme where the meta position serves as a key modification site.
| Substituent | Position(s) | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| 2-nitro-4-trifluoromethyl | ortho, para | Fungicidal | High activity | researchgate.net |
| Methoxyl groups | - | EGFR Protein Kinase | Specific inhibition | nih.gov |
| Electron-withdrawing groups (e.g., Cl, F) | meta | Kinases (general) | Often enhances potency | |
| Electron-donating groups (e.g., OMe, NH2) | - | EGFR Protein Kinase | Can be favorable | nih.gov |
Modifications to the pyrimidine ring itself offer another avenue to fine-tune the pharmacological profile of these compounds. Substitutions at the C2 and C5 positions are particularly common and have been shown to significantly impact target interaction and selectivity. nih.gov
For example, introducing a dimethylamino group at the C2-position of the pyrimidine ring resulted in good fungicidal activity. researchgate.net In the context of anticancer agents, a thiomethyl group at the C2-position conferred specific inhibitory activity against EGFR protein kinase. nih.gov This indicates that the C2 position can be modified to introduce new interaction points or alter the electronic nature of the pyrimidine core.
The C5 position is also crucial for modulating activity. The introduction of a bulky methyl group at the C5-position was found to diminish fungicidal activity, suggesting steric hindrance may be detrimental for that particular target. researchgate.net However, in other cases, C5 substitutions are essential for potency. For instance, introducing an amino group at C5 was a key step in modifying 2,4-diaminopyrimidines from antiviral to antitumor agents. nih.gov In a series of p38 MAP kinase inhibitors, a 5-cyanopyrimidine (B126568) core was found to be optimal, with the cyano nitrogen forming a direct hydrogen bond with the backbone NH of methionine in the kinase hinge region, as confirmed by X-ray crystallography. researchgate.net
| Position | Substituent | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| C2 | Dimethylamino | Fungicidal | Good activity | researchgate.net |
| C2 | Thiomethyl | EGFR Protein Kinase | Specific inhibition | nih.gov |
| C5 | Methyl | Fungicidal | Diminished activity | researchgate.net |
| C5 | Amino | Antitumor | Enhanced activity | nih.gov |
| C5 | Cyano | p38 MAP Kinase | Potent inhibition; H-bond to Met109 | researchgate.net |
Identification of Key Pharmacophoric Features for Desired Biological Modulations
Pharmacophore modeling helps to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. fiveable.me For this compound derivatives, particularly as kinase inhibitors, a well-defined pharmacophore has emerged from numerous studies. nih.gov
The core pharmacophoric features typically include:
A Hydrogen Bond Donor/Acceptor Region: The pyrimidine ring itself is crucial. The N1 nitrogen and the C4-hydroxyl group (or its keto tautomer) can form critical hydrogen bonds with the amino acid residues of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP.
A Hydrophobic/Aromatic Region: The phenoxy group serves as a key hydrophobic feature that occupies a hydrophobic pocket within the ATP-binding site. The nature and substitution of this ring can be tailored to fit into specific sub-pockets, thereby influencing potency and selectivity.
Additional Interaction Points: Substituents on both the pyrimidine and phenoxy rings provide additional points for hydrogen bonding, hydrophobic, or electrostatic interactions, which are essential for optimizing affinity and selectivity for a given target. For example, a model for type I kinase inhibitors often includes features for a hydrogen-bond acceptor, a hydrogen-bond donor, a general hydrophobic group, and an aromatic ring feature. nih.gov
Conformational Analysis and its Correlation with Receptor Binding and Functional Activity
Molecular docking and dynamics simulations are frequently used to explore the preferred binding conformations. rsc.org These studies reveal that the molecule often adopts a specific, low-energy conformation upon binding, which maximizes favorable interactions with the receptor. For instance, in related biaryl systems, steric hindrance from substituents can prevent the two rings from lying coplanar, which can lead to a complete loss of cytotoxicity by disrupting the optimal binding geometry. nih.gov
Furthermore, strategic conformational restriction can be a powerful tool in drug design. By replacing flexible side chains with more rigid cyclic structures, it is possible to lock the molecule into its bioactive conformation, which can lead to a significant increase in potency by reducing the entropic penalty of binding.
Development of Predictive SAR Models for Pre-clinical Biological Effects
To accelerate the drug discovery process and reduce the reliance on costly and time-consuming synthesis and testing, computational models that can predict the biological activity of novel compounds are invaluable. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used for this purpose. researchpublish.comlaccei.org
A notable QSAR study was conducted on a series of phenoxypyrimidine derivatives as potent inhibitors of p38 kinase. nih.gov In this study, various chemometric methods, including multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), were used to build models correlating structural parameters with enzyme inhibition. nih.gov
The resulting models revealed the significant roles of steric, hydrogen bonding, and electronic properties on the p38 inhibitory activity. The most robust QSAR model developed using GA-PLS demonstrated excellent predictive power, capable of explaining 98% and predicting 87% of the variance in the biological activity data (pIC50). nih.gov Such predictive models are crucial for pre-clinical assessment, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and screen virtual libraries to identify novel, promising candidates. These models serve as a guide for the rational design of the next generation of this compound derivatives with improved biological effects. researchgate.net
Computational Chemistry and Molecular Modeling Studies of 4 Hydroxy 5 Phenoxy Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other associated properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the ground-state molecular geometry, which corresponds to the most stable three-dimensional arrangement of atoms. nih.govnih.gov The process involves optimizing the molecule's structure to find the lowest energy conformation. iosrjournals.org
For 4-Hydroxy-5-phenoxy pyrimidine (B1678525), DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), can predict key geometric parameters. nih.goviosrjournals.org These parameters include bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a realistic representation of the molecule's shape, which is crucial for understanding its interactions with biological targets. The calculated total energy of the optimized structure is a measure of its thermodynamic stability.
Table 1: Predicted Molecular Geometry Parameters for 4-Hydroxy-5-phenoxy pyrimidine using DFT Note: The following values are illustrative examples based on typical DFT calculations for similar heterocyclic compounds.
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C-N (pyrimidine ring) | Length of carbon-nitrogen bonds within the pyrimidine core | ~1.34 Å |
| C=C (pyrimidine ring) | Length of carbon-carbon double bonds in the pyrimidine ring | ~1.39 Å |
| C-O (ether linkage) | Length of the ether bond connecting the phenoxy group | ~1.37 Å |
| C-O (hydroxyl group) | Length of the carbon-oxygen bond of the hydroxyl group | ~1.36 Å |
| Bond Angles | ||
| C-N-C (pyrimidine ring) | Angle within the pyrimidine ring | ~116° |
| C-O-C (ether linkage) | Angle of the ether linkage | ~118° |
| Dihedral Angles |
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.compku.edu.cn
The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates higher stability and lower chemical reactivity. These parameters can be readily calculated using DFT and provide valuable insights into the electrophilic and nucleophilic nature of this compound. nih.gov
Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: The following values are illustrative examples based on typical FMO analysis.
| Parameter | Description | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Indicates electron-donating ability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 | Indicates electron-accepting ability (electrophilicity) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding variations in their biological activities.
QSAR models are developed using calculated molecular descriptors that quantify various aspects of a molecule's structure. These models can be broadly categorized as 2D-QSAR and 3D-QSAR.
2D-QSAR: This approach uses descriptors derived from the 2D representation of molecules, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). These models are computationally efficient and useful for establishing general relationships between structure and activity. tandfonline.com
3D-QSAR: These methods require the 3D alignment of the molecules in a dataset and use descriptors based on the fields surrounding them. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields, providing a more detailed, three-dimensional understanding of the structural requirements for activity. researchgate.net
For a series of phenoxypyrimidine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase. nih.gov The resulting model would highlight which structural features—such as steric bulk, electronic properties, or hydrogen bonding capacity—are crucial for enhancing the desired biological activity. nih.gov
The development of a reliable QSAR model is contingent upon rigorous statistical validation to ensure its robustness and predictive power. researchgate.net Validation is performed using both internal and external methods. nih.gov
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or LOO) are used to assess the model's internal consistency and stability. buecher.de The cross-validated correlation coefficient (q²) is a key metric here, with a value greater than 0.5 generally considered indicative of a robust model. buecher.de
External Validation: The model's true predictive ability is tested on an external set of compounds (the test set) that were not used during model development. nih.gov The predictive correlation coefficient (R²pred) is calculated for this set, and a value greater than 0.6 is typically required for a model to be considered predictive. buecher.de
Descriptor analysis involves interpreting the contribution of each molecular descriptor in the final QSAR equation. This analysis reveals which physicochemical properties are most influential in determining the biological activity, thereby providing actionable insights for the design of new, more potent molecules.
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Acceptable Value | Purpose |
|---|---|---|---|
| R² | Coefficient of determination (for the training set) | > 0.6 | Measures the goodness-of-fit of the model |
| q² | Cross-validated coefficient of determination | > 0.5 | Assesses the internal robustness and predictability of the model |
| R²pred | Predictive R² (for the external test set) | > 0.6 | Evaluates the model's ability to predict the activity of new compounds |
| F-test | Fisher's test value | High value | Indicates the statistical significance of the regression model |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. remedypublications.com The primary goal is to predict the binding mode and affinity, which is often quantified as a docking score. mdpi.com
This method is instrumental in structure-based drug design. It involves placing the ligand into the binding site of a protein whose 3D structure has been experimentally determined (e.g., via X-ray crystallography). A scoring function then estimates the binding energy (or affinity), with more negative scores typically indicating stronger binding. nih.gov
For this compound, docking studies could be performed against a relevant enzyme target, such as a kinase, to predict its potential as an inhibitor. researchgate.net The analysis of the docked pose reveals crucial information about the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic contacts with key amino acid residues in the protein's active site. nih.gov This detailed understanding of the binding interactions is invaluable for guiding the rational design of more potent and selective inhibitors. nih.gov
Table 4: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target Note: The following data is hypothetical and serves to illustrate typical docking results. | Parameter | Description | Result | | :--- | :--- | :--- | | Docking Score | Estimated binding free energy | -8.5 kcal/mol | | Interacting Residues | Amino acids in the binding site forming key contacts | Met793, Leu718, Val726, Lys745, Asp855 | | Interaction Types | | | | Hydrogen Bond | The pyrimidine N1 atom acts as an acceptor with the backbone NH of Met793 | | Hydrogen Bond | The 4-hydroxyl group acts as a donor to the side chain of Asp855 | | Hydrophobic Interactions | The phenoxy group is situated in a hydrophobic pocket formed by Leu718 and Val726 |
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex.
In the absence of direct docking studies for this compound, we can examine studies on analogous compounds to illustrate the potential interactions. For instance, molecular docking studies of various pyrimidine derivatives have been conducted against a range of biological targets, including kinases, which are crucial in cancer and inflammatory diseases.
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The pyrimidine scaffold, with its hydroxyl and phenoxy substituents, offers multiple points for interaction. The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, while the phenoxy group can engage in hydrophobic and pi-stacking interactions.
To provide a tangible example, consider the docking of pyrimidine analogs into the active site of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Studies on similar compounds have revealed binding energies in the range of -7 to -8 kcal/mol, suggesting favorable binding. rsc.org The binding mode typically involves the pyrimidine core forming hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors.
Table 1: Predicted Binding Affinities of Representative Pyrimidine Analogs with CDK2
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -7.5 (Estimated) | LEU83, GLU81, LYS33 |
| 4-Anilino-5-fluoropyrimidine | -8.2 | LEU83, ASP86, PHE80 |
| 2,4-Diamino-5-phenoxypyrimidine | -7.9 | LEU83, GLU81, LYS33 |
This table is illustrative and based on data from analogous compounds. The values for this compound are hypothetical estimates.
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of a ligand-protein complex is governed by a variety of intermolecular interactions. For this compound, the key interactions would likely include:
Hydrogen Bonding: The 4-hydroxy group is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors. These interactions are highly directional and play a critical role in determining the specificity of binding. For instance, the hydroxyl group could form a hydrogen bond with a backbone carbonyl or a charged residue like aspartate or glutamate. nih.gov
Hydrophobic Interactions: The phenoxy group provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket. These interactions are driven by the entropic effect of releasing ordered water molecules from the hydrophobic surfaces of both the ligand and the protein.
Table 2: Potential Intermolecular Interactions of this compound with a Generic Kinase Active Site
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Protein Residues |
| Hydrogen Bonding | 4-Hydroxy group, Pyrimidine Nitrogens | Backbone amides/carbonyls, Asp, Glu, Lys |
| Hydrophobic Interactions | Phenoxy group | Leu, Val, Ile, Ala |
| Pi-Pi Stacking | Pyrimidine ring, Phenyl ring of phenoxy group | Phe, Tyr, Trp |
This table presents a generalized prediction of potential interactions.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. rsc.orgtandfonline.com
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated environment of water and ions and then calculating the forces between atoms and their subsequent movements over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide insights into:
Interaction Persistence: The persistence of key hydrogen bonds and hydrophobic contacts identified in the docking study can be quantified throughout the simulation.
Conformational Changes: MD simulations can capture any conformational changes in the protein or ligand upon binding, which may be crucial for biological activity.
For example, MD simulations of pyrimidine-based inhibitors in complex with their target proteins have shown that stable hydrogen bonds with the hinge region are critical for sustained inhibition. rsc.org The simulations can also highlight the role of water molecules in mediating interactions between the ligand and the protein.
In Silico Predictions of ADMET Properties for Research Compound Prioritization
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are critical for its success as a drug. In silico ADMET prediction models can provide early indications of a compound's pharmacokinetic and safety profile, helping to prioritize candidates for further development. figshare.comnih.gov
For this compound, various computational tools can be used to predict its ADMET properties. These predictions are typically based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA).
Table 3: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 188.18 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | 1.5 - 2.5 (Estimated) | Optimal for cell permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10) |
| Polar Surface Area | ~60-70 Ų (Estimated) | Good oral bioavailability predicted |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Penetration | Moderate to High | Potential for CNS activity |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Possible drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Mutagenicity (Ames test) | Predicted non-mutagenic | Low risk of carcinogenicity |
These values are based on predictions from various in silico models and data for analogous compounds. nih.gov
The predictions suggest that this compound is likely to have good drug-like properties, including good oral bioavailability and a low risk of major toxicities. However, the potential for CYP450 inhibition would need to be experimentally verified to assess the risk of drug-drug interactions.
Pre Clinical Biological Activity and Mechanistic Investigations of 4 Hydroxy 5 Phenoxy Pyrimidine and Its Analogues
In Vitro Biological Screening and Target Identification
The pyrimidine (B1678525) scaffold, a core component of nucleobases, has proven to be a versatile framework in medicinal chemistry. The introduction of a phenoxy group at the 5-position and a hydroxyl group at the 4-position creates a molecule with significant potential for diverse biological activities. This section details the extensive in vitro screening of 4-hydroxy-5-phenoxy pyrimidine and its analogues, revealing a broad spectrum of interactions with various enzymes, receptors, and cellular processes, as well as significant antimicrobial properties.
Enzyme Inhibition Assays (e.g., Kinases: EGFR, CDK2, DHFR, FAK; COX-1/2)
Analogues of this compound have been extensively evaluated for their ability to inhibit various enzymes critical to cellular function and disease progression.
Kinase Inhibition:
Epidermal Growth Factor Receptor (EGFR): Furanopyrimidine derivatives have been developed as third-generation EGFR inhibitors, demonstrating selectivity for mutant forms of the enzyme often implicated in non-small cell lung cancer. For instance, certain furanopyrimidine compounds show potent antiproliferative activity against BaF3 cell lines overexpressing EGFRL858R/T790M mutant kinase, with CC50 values as low as 20 nM. These compounds achieve their selectivity by optimizing interactions within the kinase's back pocket.
Cyclin-Dependent Kinase 2 (CDK2): The pyrimidine scaffold is a cornerstone for the development of CDK2 inhibitors, which are crucial regulators of the cell cycle. Dysregulation of CDK2 is a hallmark of many cancers. nih.gov Pyrazolo[3,4-d]pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives have emerged as potent inhibitors. nih.govnih.gov For example, a pyrimido[4,5-d]pyrimidine derivative showed an IC50 value of 0.05 µM against CDK2, which was more active than the reference compound roscovitine. nih.gov Another pyrazolo[3,4-d]pyrimidinone analogue demonstrated a potent CDK2 inhibition with an IC50 of 0.21 µM. nih.gov These compounds often act as ATP-competitive inhibitors, fitting into the kinase's ATP-binding pocket. nih.gov
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many solid cancers and plays a key role in cell survival and migration. nih.gov 2,4-Dianilinopyrimidine and 2,4-disubstituted-5-(trifluoromethyl)pyrimidine derivatives have been identified as potent FAK inhibitors. One such 2,4-dianilinopyrimidine derivative containing a 4-(morpholinomethyl)phenyl side chain exhibited an IC50 of 47 nM against FAK. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate biosynthesis pathway, essential for DNA synthesis. It is a well-established target for antimicrobial and anticancer drugs. researchgate.net Pyrimidine derivatives have been developed as inhibitors of Plasmodium falciparum DHFR (Pf-DHFR) for antimalarial therapy. researchgate.net
Cyclooxygenase (COX-1/2) Inhibition:
The cyclooxygenase enzymes are key to the inflammatory pathway. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. Various pyrimidine derivatives have shown promise as selective COX-2 inhibitors. researchgate.netresearchgate.net For example, certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors with IC50 values in the low micromolar range (e.g., 1.03–1.71 µM), comparable to the commercial drug celecoxib. researchgate.net
| Compound Class | Target Enzyme | Inhibitory Activity (IC50/CC50) |
|---|---|---|
| Furanopyrimidine derivative | EGFRL858R/T790M | 20 nM (CC50) |
| Pyrimido[4,5-d]pyrimidine derivative | CDK2 | 0.05 µM (IC50) |
| Pyrazolo[3,4-d]pyrimidinone analogue | CDK2 | 0.21 µM (IC50) |
| 2,4-Dianilinopyrimidine derivative | FAK | 47 nM (IC50) |
| Pyrimidine-5-carbonitrile derivative | COX-2 | 1.03 µM (IC50) |
Receptor Agonist/Antagonist Profiling (e.g., TGR5)
Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a promising target for metabolic diseases like type 2 diabetes and obesity. acs.org Activation of TGR5 promotes the secretion of glucagon-like peptide-1 (GLP-1). nih.gov
A series of 4-phenoxypyrimidine-5-carboxamide and 4-(2,5-dichlorophenoxy)pyrimidine derivatives have been synthesized and identified as potent TGR5 agonists. nih.govacs.org These compounds demonstrated the ability to activate both human and mouse TGR5 with EC50 values in the low nanomolar range. For instance, one 4-phenoxynicotinamide derivative showed an EC50 of 0.72 nM on human TGR5 and 6.2 nM on mouse TGR5. nih.gov Another TGR5 receptor agonist based on a different scaffold showed EC50 values ranging from 31.6 to 158.5 nM in cell-based assays. mdpi.com
| Compound Class | Receptor | Activity (EC50) | Species |
|---|---|---|---|
| 4-Phenoxynicotinamide derivative | TGR5 | 0.72 nM | Human |
| 4-Phenoxynicotinamide derivative | TGR5 | 6.2 nM | Mouse |
| 3-Aryl-4-isoxazolecarboxamide | TGR5 | 31.6-158.5 nM | - |
Cellular Activity Assays (e.g., Cell Proliferation, Apoptosis Induction in in vitro cell lines)
The ability of this compound analogues to inhibit key enzymes, particularly kinases, translates into significant cellular effects, including the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).
Cell Proliferation: Pyrimidine-based inhibitors of EGFR, FAK, and CDK2 have demonstrated broad anti-proliferative activity against various human cancer cell lines. nih.govnih.gov For example, a potent CDK2 inhibitor with a pyrimidine scaffold exhibited significant anti-proliferative effects against several human breast cancer cells. nih.gov FAK inhibitors based on a 2,4-dianilinopyrimidine structure were shown to arrest the proliferation of H1975 and A431 cancer cells at low micromolar concentrations. nih.gov
Apoptosis Induction: Beyond halting proliferation, many of these compounds actively induce apoptosis. The FAK inhibitor mentioned above was found to cause apoptosis in cancer cells. nih.gov Similarly, novel pyrimidine derivatives designed as CDK2 inhibitors were shown to induce significant apoptosis in MDA-MB-468 breast cancer cells. nih.gov The mechanism often involves arresting the cell cycle at specific checkpoints, such as the G1 or G0 phase, which ultimately triggers the apoptotic cascade. nih.gov
| Compound Class | Target | Cell Line(s) | Observed Effect |
|---|---|---|---|
| 2,4-Dianilinopyrimidine derivative | FAK | H1975, A431 | Proliferation arrest, Apoptosis induction |
| Benzamide-pyrimidine derivative | CDK2 | MDA-MB-468 (Breast Cancer) | Cell cycle arrest (G0/G1), Apoptosis induction |
| Furanopyrimidine derivative | EGFRmutant | BaF3 (EGFRL858R/T790M) | Potent antiproliferative activity |
| Pyrimido[4,5-d]pyrimidine derivative | CDK2 | Various human tumor cells | Inhibition of cellular proliferation |
Antimicrobial Spectrum Analysis (e.g., Antibacterial, Antifungal, Antiviral, Antimalarial, Antitubercular)
The pyrimidine core is a prevalent feature in numerous antimicrobial agents, and analogues of this compound have been investigated for a wide range of antimicrobial activities.
Antibacterial: Pyrimidine-containing 4H-chromen-4-one derivatives have shown significant in vitro inhibitory activities against plant pathogenic bacteria like Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values around 15 µg/mL. nih.gov Other pyrimidine derivatives have demonstrated broad-spectrum activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. gsconlinepress.com
Antifungal: Numerous pyrimidine derivatives have been synthesized and tested against phytopathogenic fungi. Some compounds displayed good activity (>50% inhibition) against Rhizoctonia solani. 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives also exhibited obvious antifungal activities against various Botrytis cinerea species.
Antiviral: Pyrimido[4,5-d]pyrimidine derivatives have been identified as having remarkable efficacy against human coronavirus 229E (HCoV-229E). Additionally, 5-halogen-substituted pyrrolo[2,3-d]pyrimidine analogues were found to be active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).
Antimalarial: Pyrimidine derivatives are foundational to several antimalarial drugs, such as pyrimethamine. acs.org They often target the dihydrofolate reductase (DHFR) enzyme in the Plasmodium falciparum parasite. researchgate.netacs.org Novel 4-aminoquinoline-pyrimidine hybrids have shown potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. Some of these hybrids were 5-25 times more active than chloroquine (B1663885) against the resistant strain.
Antitubercular: Several pyrimidine analogues have shown potential as anti-tubercular agents against Mycobacterium tuberculosis (Mtb). researchgate.net For instance, an N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative was identified as a highly potent agent with a MIC90 value of 0.488 µM against a reporter strain of Mtb. Other pyrimidine analogues have demonstrated dose-dependent inhibition of Mtb growth, suggesting they could interfere with nucleic acid biosynthesis in mycobacteria. researchgate.net
| Activity | Compound Class | Organism(s) | Notable Finding |
|---|---|---|---|
| Antibacterial | Pyrimidine-4H-chromen-4-one | Xanthomonas oryzae | EC50 of 14.9 µg/mL |
| Antifungal | 1,2,4-Triazolo[4,3-c]pyrimidine | Botrytis cinerea | Significant activity against multiple strains |
| Antiviral | Pyrimido[4,5-d]pyrimidine | Human coronavirus 229E | Remarkable efficacy |
| Antimalarial | 4-Aminoquinoline-pyrimidine hybrid | P. falciparum (W2 strain) | Up to 25-fold more active than chloroquine |
| Antitubercular | N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | M. tuberculosis | MIC90 of 0.488 µM |
Mechanistic Elucidation of Biological Effects
Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. Investigations have focused on how these compounds modulate cellular pathways and signaling events.
Investigation of Cellular Pathway Modulation and Signaling Events
The anticancer activity of pyrimidine analogues is often rooted in their ability to interfere with critical cell signaling pathways.
Kinase Signaling Pathway Inhibition: As potent kinase inhibitors, these compounds directly impact downstream signaling. For example, EGFR inhibitors block the signaling cascade that leads to cell proliferation and survival. Western blot analysis has confirmed that furanopyrimidine-based EGFR inhibitors can selectively modulate the target within cancer cells.
Cell Cycle Control: CDK2 inhibitors directly interfere with the cell cycle machinery. By inhibiting CDK2, these pyrimidine derivatives prevent the phosphorylation of key substrates like the retinoblastoma protein (pRb). This action blocks the transition from the G1 to the S phase of the cell cycle, effectively halting cell division. nih.gov Studies in breast cancer cells have confirmed that these compounds can block the cell cycle at the G0 or G1 phase. nih.gov
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activation is common in many cancers. 4-Aminopyrimidine analogues have been discovered as potent dual inhibitors of p70S6K and Akt, two key kinases in this pathway. These inhibitors have demonstrated dose-dependent efficacy in mouse models of breast cancer, significantly inhibiting the phosphorylation of S6, a downstream target of p70S6K.
Induction of Apoptosis: The disruption of these critical pathways ultimately converges on the induction of apoptosis. Pyrimidine derivatives have been shown to cause DNA double-strand breaks, possibly through the inhibition of enzymes like topoisomerase IIα, which leads to programmed cell death. nih.gov The observed increase in apoptosis in cancer cells treated with pyrimidine-based CDK2 and FAK inhibitors is a direct consequence of the modulation of these survival and proliferation pathways. nih.govnih.gov
Molecular Target Validation through Biochemical and Biophysical Techniques
Molecular target validation is a critical step in drug discovery to confirm the interaction between a compound and its intended biological target. This process typically involves a variety of in vitro biochemical and biophysical assays.
Biochemical assays would be employed to quantify the functional effect of this compound on its putative target. For instance, if the target were a kinase, enzymatic assays would measure the inhibition of substrate phosphorylation in the presence of the compound, allowing for the determination of potency metrics such as the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
Biophysical techniques would be used to provide direct evidence of binding between this compound and its target protein. Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would measure the binding affinity (KD), association, and dissociation rates. X-ray crystallography or cryo-electron microscopy could further elucidate the precise binding mode of the compound within the target's active site, revealing key molecular interactions.
Without published research, it is not possible to provide data on the specific molecular targets of this compound or the results of any validation studies.
In Vivo Studies in Relevant Animal Models (non-human, non-clinical research)
In vivo studies in animal models are essential to evaluate the physiological effects of a compound in a living system. This includes assessing its efficacy in disease models and understanding its pharmacokinetic and pharmacodynamic properties.
Proof-of-Concept Efficacy in Disease Models (e.g., anti-inflammatory models)
To evaluate the proof-of-concept efficacy of this compound, researchers would utilize relevant animal models of disease. Given that many pyrimidine analogues exhibit anti-inflammatory properties, a common approach would be to test the compound in models of inflammation.
For example, in a carrageenan-induced paw edema model in rodents, the compound would be administered prior to the inflammatory insult. The efficacy would be determined by measuring the reduction in paw swelling over time compared to a control group. Other models, such as lipopolysaccharide (LPS)-induced systemic inflammation, could also be used to assess the compound's ability to modulate the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β. The results of such studies would be presented in data tables, comparing key efficacy endpoints between treatment and control groups. However, no such in vivo efficacy data has been published for this compound.
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Animal Systems
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic (PD) studies measure its effect on the body. Correlating these two aspects is crucial for understanding the relationship between drug concentration and its therapeutic effect.
In animal models, a PK study of this compound would involve administering the compound and collecting blood samples at various time points to measure its concentration. This data would be used to calculate key PK parameters, which would be presented in a table format.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
A PD study would run in parallel, measuring a specific biomarker related to the compound's mechanism of action at corresponding time points. For instance, if this compound targets an enzyme, the level of the enzyme's product could be measured.
By integrating the PK and PD data, a PK/PD model can be developed to describe the exposure-response relationship. This model is vital for predicting the optimal dosing regimen for future studies. As no in vivo data is available for this compound, a PK/PD correlation cannot be established.
Advanced Applications and Future Research Directions of 4 Hydroxy 5 Phenoxy Pyrimidine
Development of 4-Hydroxy-5-phenoxy pyrimidine (B1678525) as Chemical Probes for Biological Systems
The development of novel chemical probes is crucial for elucidating complex biological processes. The inherent photophysical properties of substituted pyrimidines make them attractive candidates for fluorescent probes. The pyrimidine ring acts as an electron-accepting unit, and when combined with electron-donating substituents, it can create push-pull structures that exhibit intramolecular charge transfer (ICT), often leading to fluorescence. osf.ioresearchgate.net The 4-hydroxy and 5-phenoxy groups on the pyrimidine core could potentially give rise to interesting photophysical characteristics.
The fluorescence of such compounds is often sensitive to the local environment, including polarity and pH, which is a desirable feature for a chemical probe. osf.io For instance, protonation of the pyrimidine ring can significantly alter its electron-withdrawing character, leading to shifts in absorption and emission spectra or even fluorescence quenching. acs.org This pH sensitivity could be exploited to develop probes for monitoring pH changes within cellular compartments.
Future research in this area would involve the detailed characterization of the photophysical properties of 4-hydroxy-5-phenoxy pyrimidine and its derivatives. This would include determining quantum yields, Stokes shifts, and sensitivity to various biological analytes. acs.org Modifications to the phenoxy group, such as the introduction of specific binding moieties, could lead to the development of targeted fluorescent probes for specific proteins or cellular structures.
Role of the this compound Scaffold in New Chemical Entity (NCE) Discovery and Library Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.gov The this compound core represents a valuable starting point for the generation of New Chemical Entities (NCEs) through the construction of focused compound libraries.
DNA-encoded library technology (DELT) is a powerful tool for the rapid synthesis and screening of vast numbers of compounds. nih.gov The pyrimidine scaffold, with its potential for diversification at multiple positions, is well-suited for DELT. nih.gov The 4-hydroxy and 5-phenoxy groups of the target compound offer sites for further chemical modification, allowing for the creation of a diverse library of analogues. The synthesis of such libraries would enable high-throughput screening against a multitude of biological targets to identify novel hit compounds.
The development of synthetic methodologies that allow for the facile derivatization of the this compound core will be a critical step. Structure-activity relationship (SAR) studies on these libraries will be essential to optimize the potency and selectivity of any identified hits. nih.gov The exploration of this scaffold could lead to the discovery of novel therapeutic agents for a variety of diseases.
Integration into Hybrid Molecules and Conjugates for Enhanced Biological Properties
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design to develop compounds with improved affinity, selectivity, and efficacy, or to overcome drug resistance. mdpi.com The this compound scaffold can serve as a core component in the design of novel hybrid molecules.
Future work should focus on the rational design and synthesis of hybrid molecules incorporating the this compound core. These hybrids could be designed to target multiple pathways involved in a particular disease, potentially leading to synergistic therapeutic effects. The biological evaluation of these new chemical entities will be crucial in identifying promising candidates for further development. rsc.org
Exploration in Non-Biological Applications (e.g., Optoelectronic Materials, Photocatalysis)
The unique electronic properties of pyrimidine derivatives also make them promising candidates for applications in materials science, particularly in the field of optoelectronics. researchgate.net The π-deficient nature of the pyrimidine ring allows it to function as an electron acceptor in donor-acceptor type molecules, which are essential for applications such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netresearchgate.net
Substituted pyrimidines have been investigated as luminescent materials, with their emission properties being tunable through chemical modification. osf.ionih.gov The combination of the electron-donating hydroxy and phenoxy groups with the electron-accepting pyrimidine ring in this compound could lead to materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF). nih.gov
Research in this area should focus on the synthesis and characterization of the optoelectronic properties of this compound and its derivatives. This would involve studying their absorption, emission, and charge-transport characteristics. The potential for these compounds to act as photocatalysts could also be explored, given the ability of pyrimidine derivatives to participate in photo-induced electron transfer processes.
| Potential Application Area | Key Property of Pyrimidine Scaffold | Role of 4-Hydroxy & 5-Phenoxy Groups | Illustrative Research on Related Compounds |
| Chemical Probes | Environmental sensitivity of fluorescence | Modulate photophysical properties and provide sites for conjugation | Protonation of substituted pyrimidines leads to fluorescence quenching or spectral shifts. acs.org |
| NCE Discovery | Structural diversity and biological activity | Provide vectors for library diversification | Pyrimidine-focused DNA-encoded libraries have been successfully screened to identify enzyme inhibitors. nih.gov |
| Hybrid Molecules | Versatile pharmacophore | Act as a core scaffold for conjugation with other bioactive moieties | Pyrimidine-benzimidazole hybrids have shown potent anticancer activity. nih.gov |
| Optoelectronic Materials | Electron-accepting (π-deficient) nature | Tune electronic and photophysical properties in donor-acceptor systems | Pyrimidine-based TADF emitters have been used in high-efficiency OLEDs. nih.gov |
Identification of Current Research Gaps and Future Academic Inquiry Avenues
While the broader class of pyrimidine derivatives has been extensively studied, there is a clear research gap concerning the specific compound this compound. The majority of published research focuses on other substitution patterns, leaving the specific contributions of the 4-hydroxy and 5-phenoxy groups largely unexplored.
Key avenues for future academic inquiry include:
Fundamental Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its analogues. A thorough characterization of its structural, electronic, and photophysical properties is a prerequisite for any application-driven research.
Systematic Biological Screening: A comprehensive evaluation of the biological activity of this compound against a wide range of targets, including cancer cell lines, pathogenic microbes, and key enzymes.
Computational Modeling: The use of computational methods, such as density functional theory (DFT), to predict the properties and potential applications of this scaffold, thereby guiding experimental efforts.
Structure-Property Relationship Studies: A systematic investigation into how modifications of the phenoxy and hydroxyl groups influence the biological activity or material properties of the scaffold.
Potential for Collaborative Interdisciplinary Research Initiatives
The diverse potential applications of this compound necessitate a collaborative, interdisciplinary research approach. The successful development of this scaffold will require expertise from multiple fields:
Synthetic Organic Chemistry: To devise novel synthetic strategies and create libraries of derivatives.
Medicinal Chemistry and Chemical Biology: To design and evaluate compounds for therapeutic applications and as chemical probes.
Materials Science and Engineering: To investigate the potential of these compounds in optoelectronic devices and other advanced materials.
Computational Chemistry: To provide theoretical insights into the structure-property relationships and guide experimental design.
Such collaborative initiatives would accelerate the exploration of the this compound scaffold and facilitate the translation of fundamental research into practical applications. By bridging the expertise of different disciplines, the full potential of this promising chemical entity can be realized.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-hydroxy-5-phenoxy pyrimidine with high regioselectivity?
- Methodological Answer : Regioselective synthesis of substituted pyrimidines requires precise control over reaction conditions. For example, introducing phenoxy groups at the 5-position can be achieved via nucleophilic aromatic substitution (SNAr) using phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) . However, competing substitutions at the 2- or 4-positions may occur due to electronic effects of the hydroxyl group. Optimization of temperature (80–100°C) and stoichiometry (1:1.2 pyrimidine:phenol) minimizes byproducts. Confirm regiochemistry using ¹H NMR (distinct coupling patterns for para-substituted phenoxy groups) and X-ray crystallography .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted phenol or regioisomers) .
- ¹³C NMR : Verify substitution patterns by observing chemical shifts for C-5 (δ ~160 ppm for phenoxy) and C-4 (δ ~170 ppm for hydroxyl) .
- XRD : Resolve ambiguities in regiochemistry, particularly when spectral data overlap .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Divergent bioactivity reports often stem from variations in assay conditions or metabolite interference. For example:
- Metabolic Stability : Test compounds in liver microsome assays (human/rat) to identify rapid hydroxylation or glucuronidation at the 4-hydroxy group, which may reduce efficacy .
- Target Selectivity : Use isothermal titration calorimetry (ITC) to differentiate binding affinities for kinases vs. unrelated enzymes (e.g., dihydrofolate reductase) .
- Data Normalization : Include internal controls (e.g., known pyrimidine-based inhibitors) to standardize IC₅₀ values across studies .
Q. How does the phenoxy substituent influence the photophysical properties of this compound in TADF materials?
- Methodological Answer : The phenoxy group enhances electron-withdrawing capacity, reducing the singlet-triplet energy gap (ΔEST) for thermally activated delayed fluorescence (TADF). Key steps:
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate HOMO-LUMO distributions and ΔEST. Compare with experimental photoluminescence (PL) spectra .
- Solvatochromism Studies : Test emission wavelength shifts in solvents of varying polarity to assess intramolecular charge transfer (ICT) efficiency .
- Device Fabrication : Incorporate the compound into OLED layers (e.g., 10 wt% in CBP host) and measure external quantum efficiency (EQE) under electroluminescence .
Q. What role does this compound play in pyrimidine salvage pathways under metabolic stress?
- Methodological Answer : In Staphylococcus aureus, pyrimidine auxotrophy under nutrient limitation upregulates salvage pathways. To study this:
- ¹³C Isotope Tracing : Feed ¹³C-glucose and track label incorporation into UMP/GMP via LC-MS metabolomics. Reduced flux in pgl mutants indicates dependency on salvage pathways .
- Gene Knockdown : Use CRISPRi to suppress pyrE (orotate phosphoribosyltransferase) and measure growth rescue with exogenous this compound .
Contradiction Analysis and Experimental Design
Q. How to address conflicting NMR data for this compound analogs?
- Resolution Strategy :
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C vs. −40°C .
- COSY/NOESY : Identify through-space couplings between the hydroxyl proton and adjacent aromatic protons to confirm substitution pattern .
- Synthetic Controls : Compare with regioselectively synthesized 4-hydroxy-2-phenoxy pyrimidine to isolate spectral differences .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Fukui Function Analysis : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices at each carbon to predict sites for SNAr or cross-coupling reactions .
- MD Simulations : Simulate solvation effects in DMF/THF to model transition states for phenoxy group displacement .
Key Considerations for Researchers
- Synthetic Pitfalls : Avoid prolonged heating (>24 h) to prevent hydroxyl group oxidation. Stabilize intermediates with inert atmospheres (N₂/Ar) .
- Biological Assays : Account for plasma protein binding (e.g., albumin) using equilibrium dialysis to avoid underestimating IC₅₀ values .
- Environmental Impact : Degradation studies (e.g., UV/H₂O₂ treatment) show phenolic byproducts; implement waste neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
